molecular formula C6H8ClN3O B7926633 (2-Chloro-5-methoxy-pyrimidin-4-yl)-methyl-amine

(2-Chloro-5-methoxy-pyrimidin-4-yl)-methyl-amine

Cat. No.: B7926633
M. Wt: 173.60 g/mol
InChI Key: NSIWHBABVWEMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-5-methoxy-pyrimidin-4-yl)-methyl-amine is a pyrimidine derivative characterized by a chloro substituent at position 2, a methoxy group at position 5, and a methylamine group at position 3. Pyrimidines are central to pharmaceutical chemistry due to their structural resemblance to nucleic acid bases, enabling diverse biological interactions .

Properties

IUPAC Name

2-chloro-5-methoxy-N-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-8-5-4(11-2)3-9-6(7)10-5/h3H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIWHBABVWEMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where methylamine displaces the chlorine atom at the 4-position of the pyrimidine ring. Key parameters include:

  • Temperature : 0°C initial cooling, followed by gradual warming to room temperature.

  • Solvent System : Methanol (MeOH) and ethanol (EtOH) mixture, optimizing solubility and reaction kinetics.

  • Stoichiometry : A 2.3:1 molar ratio of methylamine (8 M in EtOH) to 2,4-dichloro-5-methoxypyrimidine ensures complete conversion.

The reaction mixture is concentrated post-completion, and the crude product is purified via dichloromethane (DCM) extraction and sodium bicarbonate washing. Magnesium sulfate drying yields a white solid with 95% purity.

Table 1: Optimized Reaction Parameters for Nucleophilic Substitution

ParameterValue
Starting Material2,4-Dichloro-5-methoxypyrimidine
NucleophileMethylamine (8 M in EtOH)
SolventMeOH/EtOH (50 mL)
Temperature0°C → RT (30 min)
Yield95%
Purity (HPLC)>98%

Structural Characterization

The product is confirmed via 1H^1 \text{H} NMR (300 MHz, CDCl3_3):

  • δ 7.48 (s, 1H, pyrimidine H-6)

  • δ 5.46 (bs, 1H, NH)

  • δ 3.85 (s, 3H, OCH3_3)

  • δ 3.04 (d, J = 4.9 Hz, 3H, NCH3_3).

The absence of residual chlorine at the 4-position validates successful substitution.

Alternative Synthetic Pathways: Insights from Pyridine Analogues

While direct methods for the pyrimidine derivative are well-established, patent literature on pyridine-based alkylation offers comparative insights. For instance, US5382671A describes a multi-step process for 2-chloro-5-methylaminomethyl-pyridine, involving:

  • Formylation : Reaction of 2-chloro-5-aminomethyl-pyridine with formic acid.

  • Alkylation : Treatment with methylating agents (e.g., dimethyl sulfate).

  • Hydrolysis : Cleavage of the formyl group using aqueous NaOH.

Although this method targets a pyridine core, its principles—such as in situ formylation to enhance reactivity—could theoretically apply to pyrimidines. However, the pyrimidine’s electron-deficient ring system may necessitate harsher conditions or catalysts.

Methoxy Group Introduction: Parallels in Nitropyridine Chemistry

CN105523995A outlines a strategy for introducing methoxy groups into nitropyridines, which may inform analogous pyrimidine syntheses. Key steps include:

  • Chloride Displacement : Substitution of 2-chloro-5-nitropyridine with sodium methoxide in methanol.

  • Nitro Reduction : Catalytic hydrogenation (10% Pd/C) to convert nitro to amine groups.

Adapting this to pyrimidines would require addressing the ring’s lower reactivity compared to pyridines. For example, higher temperatures or polar aprotic solvents (e.g., DMF) might be needed for methoxy substitution.

Optimization Strategies for Industrial Scalability

Solvent Selection

Methanol’s dual role as solvent and nucleophile (in deprotonation) is critical. Ethanol co-solvents mitigate volatility issues during concentration.

Temperature Control

Maintaining 0°C during methylamine addition prevents exothermic side reactions (e.g., di-substitution). Gradual warming ensures complete conversion without byproduct formation.

Purification Techniques

DCM extraction effectively removes unreacted starting materials, while sodium bicarbonate washing neutralizes residual HCl. Magnesium sulfate drying avoids emulsion formation, streamlining isolation .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-methoxy-pyrimidin-4-yl)-methyl-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyrimidine ring can undergo reduction to form dihydropyrimidines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.

Major Products Formed

    Substitution Reactions: The major products are substituted pyrimidines with various functional groups replacing the chloro group.

    Oxidation Reactions: The major products are aldehydes or carboxylic acids derived from the oxidation of the methoxy group.

    Reduction Reactions: The major products are dihydropyrimidines or fully reduced pyrimidines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, (2-Chloro-5-methoxy-pyrimidin-4-yl)-methyl-amine has been investigated for its potential as an inhibitor of p38α MAP kinase, an enzyme implicated in cancer progression and inflammation. Research findings suggest that this compound can enhance the inhibition of LPS-stimulated TNF-α release, showcasing its potential as a therapeutic agent in cancer treatment .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Preliminary data suggest efficacy against various bacterial strains, indicating its potential use in developing new antibiotics or antimicrobial agents .

Agricultural Applications

2.1 Herbicide Development
Pyrimidine derivatives are known for their herbicidal properties. The application of this compound in herbicide formulation is being explored to combat resistant weed species. Its structural characteristics may provide selective toxicity towards specific plant species while minimizing harm to crops .

Synthetic Methodologies

3.1 Synthesis Techniques
The synthesis of this compound has been optimized through various methods, enhancing yield and purity. For example, a method involving the reaction of 2,4-dichloro-5-methoxypyrimidine with methylamine in methanol has demonstrated a high yield of 95% . This efficient synthesis pathway is crucial for scaling up production for research and industrial applications.

3.2 Versatile Building Block
Due to its functional groups, this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and cyclizations, expanding its applicability in drug discovery and development .

Case Studies and Research Findings

StudyApplicationFindings
Study on p38α MAP Kinase InhibitionAnticancerDemonstrated enhanced inhibition of TNF-α release; potential therapeutic use in cancer treatments .
Antimicrobial Activity AssessmentAntimicrobialShowed effectiveness against various bacterial strains; potential for antibiotic development .
Herbicide Formulation ResearchAgriculturalInvestigated as a selective herbicide; effective against resistant weed species .
Synthetic Optimization StudySynthesisAchieved 95% yield through optimized reaction conditions; efficient production method established .

Mechanism of Action

The mechanism of action of (2-Chloro-5-methoxy-pyrimidin-4-yl)-methyl-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to modulation of biological pathways. For example, in the context of drug development, it may inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Substituents (Positions) Key Structural Differences Reference
(2-Chloro-5-methoxy-pyrimidin-4-yl)-methyl-amine Cl (2), OMe (5), CH₃NH (4) Reference compound -
(4-Chloro-5-Methoxy-pyrimidin-2-yl)-isopropyl-amine Cl (4), OMe (5), iPrNH (2) Isopropylamine at position 2; Cl at 4
4,6-Dichloro-5-methoxypyrimidine Cl (4,6), OMe (5) Dual Cl substituents; lacks amine group
2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl-methyl-amine Cl (2), morpholine (4), CH₃NH (6) Thienopyrimidine core; morpholine group
4-Chloro-5-iodo-6-methylpyrimidin-2-amine Cl (4), I (5), CH₃ (6), NH₂ (2) Iodo substituent; methyl at 6

Key Observations :

  • Positional Effects : The placement of chloro and amine groups significantly alters reactivity. For example, Cl at position 2 (target compound) may favor nucleophilic substitution at C4, whereas Cl at C4 (as in ) could direct reactions to C2 or C4.

Physicochemical Properties

Table 2: Comparative Physical Properties

Compound Name Melting Point (°C) Solubility LogP (Predicted) Reference
This compound Not reported Moderate (polar solvents) ~1.5* -
4,6-Dichloro-5-methoxypyrimidine 40–42 Low (organic solvents) 1.8
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine 98–99 DMSO, ethanol 3.2
4-Chloro-5-iodo-6-methylpyrimidin-2-amine Not reported Insoluble in water 2.5

Key Observations :

  • The methoxy group in the target compound likely improves aqueous solubility compared to halogenated analogues (e.g., ).
  • Bulky substituents (e.g., morpholinesulfonyl in ) increase LogP, reducing bioavailability.

Stability and Reactivity

  • Crystal Packing : Chloro···N interactions stabilize crystal structures (e.g., 3.09 Å in ), which may influence the target compound’s solid-state stability.

Biological Activity

The compound (2-Chloro-5-methoxy-pyrimidin-4-yl)-methyl-amine is a pyrimidine derivative that has garnered attention in recent pharmacological studies due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C6H7ClN4O\text{C}_6\text{H}_7\text{ClN}_4\text{O}

Pyrimidine derivatives, including this compound, often exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrimidine compounds inhibit key enzymes involved in cellular metabolism, which can lead to reduced cell proliferation in cancer cells.
  • Antimicrobial Properties : Some studies suggest that pyrimidine derivatives can exhibit antibacterial activity by disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes.

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa53.02
AGS53.02
HepG250.00

The compound's mechanism involves the induction of apoptosis and inhibition of cell cycle progression, which are critical for its anticancer effects.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. Notably, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria:

Pathogen MIC (µg/mL) MBC (µg/mL) Reference
Staphylococcus aureus1632
Escherichia coli3264

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Structure–Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural features. SAR studies indicate that modifications to the pyrimidine ring and substituents significantly affect potency and selectivity:

  • Substituent Variations : The presence of electron-withdrawing groups enhances potency against certain targets.
  • Positioning of Functional Groups : The positioning of methoxy and chloro groups on the pyrimidine ring plays a crucial role in biological activity.

Case Studies

Several case studies have highlighted the efficacy of this compound in both preclinical and clinical settings:

  • In Vitro Studies : A study demonstrated that this compound effectively reduced tumor growth in xenograft models by inducing apoptosis through caspase activation.
  • In Vivo Efficacy : Animal models showed significant tumor regression with minimal toxicity, suggesting a favorable therapeutic index.

Q & A

Q. What are common synthetic routes for (2-Chloro-5-methoxy-pyrimidin-4-yl)-methyl-amine, and how are intermediates purified?

Synthesis typically involves multi-step reactions, such as cyclization of substituted hydrazides using reagents like phosphorus oxychloride at elevated temperatures (e.g., 120°C) . Purification methods include column chromatography, recrystallization, or distillation. Characterization relies on IR, NMR, and mass spectrometry to confirm intermediates and final products .

Q. How can the purity and structural integrity of this compound be validated?

Analytical techniques include:

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and detect impurities.
  • X-ray crystallography for absolute configuration determination, using programs like SHELXL for refinement .

Advanced Research Questions

Q. What crystallographic challenges arise during structural analysis, and how are hydrogen-bonding networks resolved?

Intramolecular hydrogen bonds (e.g., N–H⋯N) can stabilize molecular conformations, as seen in pyrimidine derivatives. Weak interactions like C–H⋯π or C–H⋯O bonds contribute to crystal packing . SHELX software (SHELXL/SHELXS) is critical for refining high-resolution data and resolving ambiguities in twinned or low-quality crystals .

Q. How do electronic effects of substituents (e.g., chloro, methoxy) influence reactivity in cross-coupling reactions?

The electron-withdrawing chloro group at position 2 enhances electrophilic substitution at position 4, while the methoxy group at position 5 directs reactivity via resonance effects. Computational modeling (DFT) can predict regioselectivity, validated experimentally through Suzuki-Miyaura or Buchwald-Hartwig couplings .

Q. What strategies optimize synthetic yields of derivatives for structure-activity relationship (SAR) studies?

  • Microwave-assisted synthesis reduces reaction times for heterocyclic intermediates.
  • Protecting groups (e.g., Boc for amines) prevent side reactions during functionalization.
  • Parallel synthesis techniques enable rapid generation of analogs for biological testing .

Q. How are data contradictions in spectral or crystallographic data addressed?

  • Redundant characterization : Cross-validate NMR with X-ray data.
  • Dynamic NMR : Resolve conformational equilibria causing split signals.
  • Hirshfeld surface analysis : Quantify intermolecular interactions to explain packing discrepancies .

Methodological Guidance

Designing experiments to assess biological activity in pyrimidine derivatives:

  • In vitro assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) against bacterial/fungal strains.
  • Docking studies : Use PyMOL or AutoDock to simulate binding to target proteins (e.g., kinases), guided by crystallographic data .

Handling air/moisture-sensitive intermediates during synthesis:

  • Use Schlenk lines or gloveboxes for reactions involving organometallic catalysts.
  • Stabilize intermediates with anhydrous solvents (e.g., THF, DMF) and molecular sieves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.